molecular formula C31H31N5O6S3 B2736426 T-1101 (tosylate) CAS No. 2250404-95-4

T-1101 (tosylate)

Cat. No.: B2736426
CAS No.: 2250404-95-4
M. Wt: 665.8
InChI Key: ICECVTFTHRPNOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-1101 tosylate is a novel small molecule and a first-in-class oral agent developed for the treatment of cancer. It specifically disrupts the interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2), which are involved in the mitotic regulation of cancer cells. This disruption leads to the downregulation of NIMA-related kinase 2, chromosomal misalignment, and ultimately cancer cell death, providing a potential cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of T-1101 tosylate involves the optimization of 4-aryl-N-pyridinylcarbonyl-2-aminothiazole scaffold by introducing various C-4’ substituents to enhance potency and water solubility. The specific synthetic routes and reaction conditions are proprietary and have been patented .

Industrial Production Methods: T-1101 tosylate is developed in capsule form, which is convenient to store and ensures good patient compliance. The industrial production methods involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound .

Chemical Reactions Analysis

Scientific Research Applications

T-1101 tosylate has shown potent anti-tumor effects in a variety of cancer cell types, including breast, liver, leukemia, and colorectal cancers. It is particularly effective against multidrug resistance protein 1-driven chemorefractory cancer cell lines. In xenograft animal models, T-1101 tosylate exhibits effective growth inhibition in liver and triple-negative breast cancer cells. It also shows synergy when combined with other anticancer drugs such as Doxorubicin, Topotecan, and Paclitaxel .

Mechanism of Action

T-1101 tosylate specifically disrupts the interaction between Highly expressed in cancer 1 and NIMA-related kinase 2, which are involved in the mitotic regulation of cancer cells. This disruption leads to the downregulation of NIMA-related kinase 2, chromosomal misalignment, and cancer cell death. The molecular targets and pathways involved include the inhibition of the Highly expressed in cancer 1/NIMA-related kinase 2 interaction, leading to mitotic arrest and apoptosis of cancer cells .

Comparison with Similar Compounds

  • Doxorubicin
  • Topotecan
  • Paclitaxel

Comparison: T-1101 tosylate has several advantages over these marked liver and breast cancer drugs. It offers the benefits of oral administration, cancer targeting, and synergy activity when combined with other anticancer drugs. Unlike some of the similar compounds, T-1101 tosylate is specifically designed to target the Highly expressed in cancer 1/NIMA-related kinase 2 interaction, making it unique in its mechanism of action .

Properties

IUPAC Name

N-[4-[4-[5-(2-methoxyethoxy)pyrazin-2-yl]sulfanyl-2,6-dimethylphenyl]-1,3-thiazol-2-yl]pyridine-4-carboxamide;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S2.C7H8O3S/c1-15-10-18(34-21-13-26-20(12-27-21)32-9-8-31-3)11-16(2)22(15)19-14-33-24(28-19)29-23(30)17-4-6-25-7-5-17;1-6-2-4-7(5-3-6)11(8,9)10/h4-7,10-14H,8-9H2,1-3H3,(H,28,29,30);2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJWEAVKLYQREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=CC(=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C)SC4=NC=C(N=C4)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N5O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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